5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Overview
Description
5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that combines a pyrrole ring with a diazinane trione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylpyrrole and 2-methyl-4-nitrobenzaldehyde. The key steps in the synthesis may involve:
Condensation Reaction: The initial step involves the condensation of 2,5-dimethylpyrrole with 2-methyl-4-nitrobenzaldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrole ring structure.
Functional Group Modification: Further modifications are made to introduce the diazinane trione moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or the diazinane trione moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce amine-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can study these derivatives to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound can be investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It can also be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrrole: A simpler compound with a similar pyrrole ring structure.
2-Methyl-4-nitrobenzaldehyde: A precursor in the synthesis of the target compound.
1,3-Dimethyl-1,3-diazinane-2,4,6-trione: A compound with a similar diazinane trione moiety.
Uniqueness
The uniqueness of 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione lies in its combined structure, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
IUPAC Name |
5-[[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)pyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5/c1-11-8-15(24(28)29)6-7-17(11)23-12(2)9-14(13(23)3)10-16-18(25)21(4)20(27)22(5)19(16)26/h6-10H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXFVPDHAQSPFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2)[N+](=O)[O-])C)C)C=C3C(=O)N(C(=O)N(C3=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106708 | |
Record name | 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428835-90-9 | |
Record name | 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428835-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[[2,5-Dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801106708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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